![molecular formula C15H21N5O3 B2535148 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034454-22-1](/img/structure/B2535148.png)
4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrazole ring, which is a type of aromatic organic compound. The presence of these functional groups could suggest potential bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the pyrazole ring. The ethyl, methyl, and carboxamide groups would likely be added in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrazole rings will contribute to the rigidity of the molecule, while the ethyl, methyl, and carboxamide groups could influence its polarity and solubility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine and pyrazole rings, as well as the ethyl, methyl, and carboxamide groups. The nitrogen atoms in the rings and the carboxamide group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Biological Evaluation
Research into pyrazolopyrimidine derivatives, including structures similar to 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, has shown their potential in various scientific applications. These compounds have been synthesized and evaluated for their anticancer and anti-inflammatory properties, demonstrating significant bioactivity in preclinical models. For instance, studies on novel pyrazolopyrimidines derivatives highlighted their role as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in medical research and drug development (Rahmouni et al., 2016).
Antiviral and Antimicrobial Activities
Derivatives closely related to 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide have been explored for their antiviral and antimicrobial activities. These compounds have shown promise in preclinical studies for their efficacy against various pathogens. For example, some pyrazolopyrimidine analogues have demonstrated significant antiviral activity, offering a new avenue for therapeutic intervention against viral infections (Saxena et al., 1990).
Antitumor Potential
The antitumor potential of pyrazolopyrimidine derivatives has also been a focus of scientific research, with several studies reporting the synthesis and evaluation of these compounds for their growth inhibitory properties against various cancer cell lines. This research underscores the potential of these compounds in oncology, providing a basis for the development of novel anticancer therapies (Deady et al., 2003).
Enzyme Inhibition
Further studies have explored the role of pyrazolopyrimidine derivatives as enzyme inhibitors, with specific focus on their ability to modulate the activity of enzymes implicated in disease processes. This research avenue highlights the therapeutic applications of these compounds in treating diseases characterized by aberrant enzyme activity (Zhang et al., 2012).
Future Directions
properties
IUPAC Name |
4-ethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-3-19-7-8-20(14(22)13(19)21)15(23)16-9-12-10-5-4-6-11(10)17-18(12)2/h3-9H2,1-2H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFAFDPYFPBVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.